

Adrenal Function Monitoring in the BIIB028 Clinical Trial

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Compound Focus: Biib-028

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The phase I study of BIIB028 recognized that **Heat Shock Protein 90 (Hsp90)** is crucial for the proper folding and stability of steroid hormone receptors, including those involved in adrenal function [1]. Inhibiting Hsp90 could theoretically affect these pathways.

Consequently, the trial protocol included specific measures to monitor adrenal function as part of patient safety assessments [1]. The methods used are standard in clinical oncology trials and are designed to detect significant endocrine dysfunction.

Summary of Monitoring Protocol

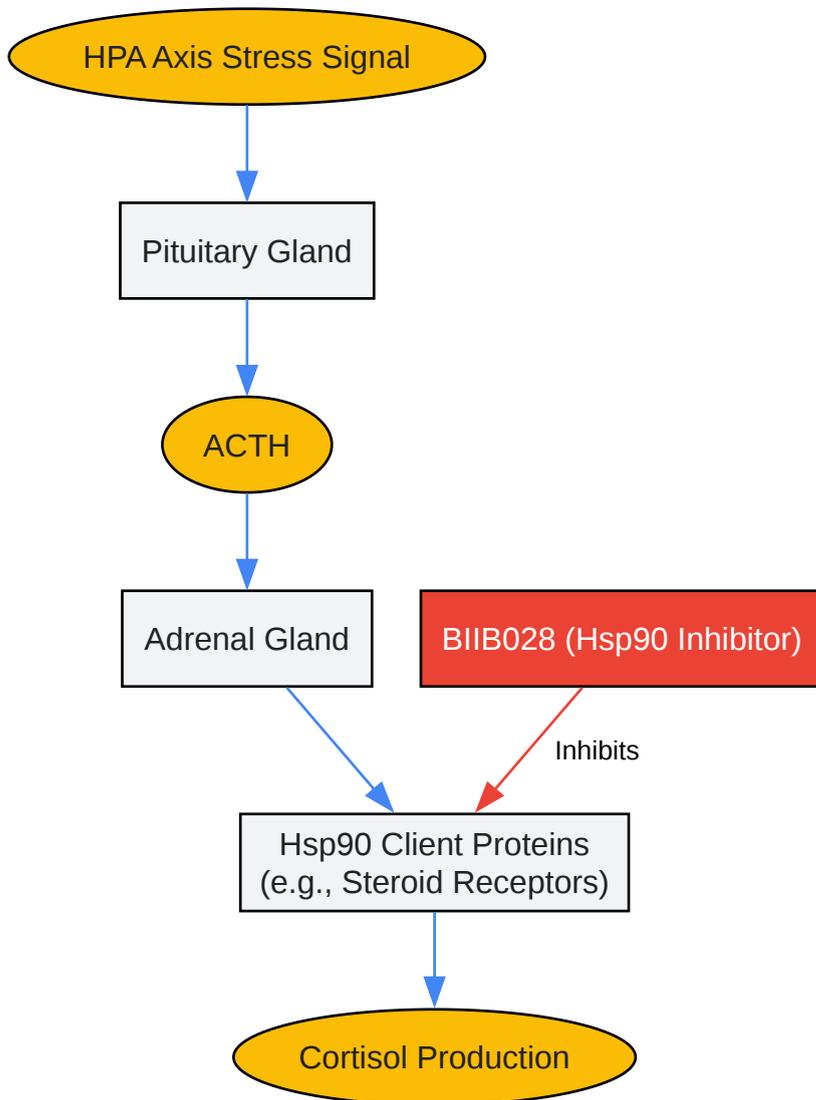
Monitoring Aspect	Protocol in the BIIB028 Trial
Primary Laboratory Tests	Plasma cortisol and Adrenocorticotrophic Hormone (ACTH) levels [1].
Testing Frequency	Days 1, 2, 4, 8, 11, 15, 18, and 19 of Cycle 1; Days 1, 2, 4, 8, 11, 15, and 18 of subsequent cycles [1].
Patient Eligibility	Required normal adrenal function, determined by plasma cortisol and ACTH, at study entry [1].
Reported DLTs	DLTs reported were syncope and fatigue; no adrenal-specific DLTs were mentioned [1] [2].

Monitoring Aspect	Protocol in the BIIB028 Trial
Common Related AEs	Fatigue (46%), nausea (44%), diarrhea (44%), vomiting (29%) [1].

Rationale for Hsp90 Inhibitor Monitoring

Hsp90 is a molecular chaperone critical for the stability and function of a wide range of "client proteins" [3]. Among these clients are key signaling proteins and steroid hormone receptors. By inhibiting Hsp90, drugs like BIIB028 promote the degradation of these client proteins, which can disrupt multiple cellular pathways.

The diagram below illustrates the potential mechanism by which Hsp90 inhibition could lead to adrenal suppression.



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This potential impact on the HPA axis is the scientific basis for including cortisol and ACTH monitoring in the clinical trial protocol for BIIB028 [1].

Frequently Asked Questions (FAQs)

Why was adrenal function specifically monitored in the BIIB028 trial? Hsp90 is required for the stability and proper function of proteins essential for the steroid hormone response [3]. The trial protocol proactively monitored cortisol and ACTH to detect any potential drug-induced adrenal dysfunction [1].

What is the clinical standard for monitoring adrenal function in such trials? The BIIB028 trial used **plasma cortisol and ACTH measurements** at scheduled time points [1]. These objective blood tests are the clinical standard. Note that "adrenal fatigue" is not a medically recognized diagnosis, and commercial "adrenal fatigue" saliva tests are not used in clinical trials [4].

Were any adrenal-related toxicities identified in the study? The published results from the phase I study listed syncope and fatigue as the Dose-Limiting Toxicities (DLTs), with general fatigue being a very common adverse event [1] [2]. The primary cause of fatigue was likely multifactorial, and the study did not report adrenal insufficiency as a identified toxicity.

Key Takeaways for Researchers

- **Focus on Established Biomarkers:** The BIIB028 trial demonstrates that **plasma cortisol and ACTH** are the relevant and reliable biomarkers for monitoring adrenal function in a research setting.
- **Formal Diagnosis over Symptom Clusters:** While fatigue was a common side effect, it was not specifically linked to adrenal insufficiency in the trial data. Rely on objective endocrine tests rather than symptom-based assessments.
- **Protocol is Critical:** Adhering to a strict monitoring schedule, as outlined in the trial protocol, is essential for capturing potential drug effects on the adrenal axis.

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